molecular formula C12H16O B1448786 (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol CAS No. 1563403-13-3

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol

Cat. No.: B1448786
CAS No.: 1563403-13-3
M. Wt: 176.25 g/mol
InChI Key: XQGQYHKZVPIYIW-SNAWJCMRSA-N
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Description

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl group substituted with three methyl groups at positions 2, 4, and 5, and an allylic alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with acetaldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde to the corresponding alcohol. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the saturated alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.

    Reduction: 3-(2,4,5-trimethylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.

Scientific Research Applications

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    (2E)-3-(3,4,5-trimethylphenyl)prop-2-en-1-ol: Another isomer with methyl groups at different positions.

    (2E)-3-(2,4-dimethylphenyl)prop-2-en-1-ol: Lacks one methyl group compared to the target compound.

Uniqueness

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the phenyl ring can affect the compound’s electronic properties and steric hindrance, leading to distinct behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGQYHKZVPIYIW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=C/CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol
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(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol
Reactant of Route 5
(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol
Reactant of Route 6
(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol

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